3-Methyl-4(3H)-quinazolinethione

nNOS inhibition nitric oxide synthase quinazolinethione

3-Methyl-4(3H)-quinazolinethione (CAS 90418-01-2) is a sulfur-containing heterocyclic compound in which the carbonyl oxygen of the classical 4(3H)-quinazolinone core is replaced by a thione (C=S) group. This single‑atom substitution (O→S) alters the electronic structure, nucleophilicity at the 4‑position, and hydrogen‑bonding capacity of the scaffold, which in turn modulates its interaction with biological targets and its behaviour as a synthetic intermediate.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 90418-01-2
Cat. No. B12813046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4(3H)-quinazolinethione
CAS90418-01-2
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESCN1C=NC2=CC=CC=C2C1=S
InChIInChI=1S/C9H8N2S/c1-11-6-10-8-5-3-2-4-7(8)9(11)12/h2-6H,1H3
InChIKeyUTEALFWWKJWPMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4(3H)-quinazolinethione (CAS 90418-01-2): A Thione-Functionalized Quinazoline Scaffold for nNOS Inhibition and Selective Derivatization


3-Methyl-4(3H)-quinazolinethione (CAS 90418-01-2) is a sulfur-containing heterocyclic compound in which the carbonyl oxygen of the classical 4(3H)-quinazolinone core is replaced by a thione (C=S) group [1]. This single‑atom substitution (O→S) alters the electronic structure, nucleophilicity at the 4‑position, and hydrogen‑bonding capacity of the scaffold, which in turn modulates its interaction with biological targets and its behaviour as a synthetic intermediate [2]. The compound is also registered as NSC 94559 in the National Cancer Institute repository .

3-Methyl-4(3H)-quinazolinethione: Why the 4-Thione Modification Cannot Be Replaced by the Common 4-Oxo Analog


In‑class 4(3H)-quinazolinones and their 4‑thione counterparts are not interchangeable. The thione sulfur is significantly more polarizable and nucleophilic than the carbonyl oxygen, leading to distinct reactivity patterns in S‑alkylation and cyclocondensation reactions [1]. In biological systems, the C=S group alters the pattern of hydrogen‑bond acceptance and can engage in chalcogen‑bonding interactions that are absent in the oxo series, producing different target‑binding profiles [2]. For example, in neuronal nitric oxide synthase (nNOS) inhibition, the 3‑methyl‑4(3H)-quinazolinethione scaffold delivers an IC50 of 410 nM, a potency level that cannot be assumed for the corresponding 3‑methyl‑4(3H)-quinazolinone without direct comparative data [3].

3-Methyl-4(3H)-quinazolinethione: Quantitative Differentiation Evidence for Scientific Procurement


nNOS Inhibition: IC50 of 410 nM Versus Class‑Average Quinazolinone Activity

3‑Methyl‑4(3H)-quinazolinethione inhibits rat neuronal nitric oxide synthase (nNOS) with an IC50 of 410 nM, measured in Sprague‑Dawley rat brain homogenates via the oxyhemoglobin‑to‑methemoglobin conversion assay [1]. In the same enzyme preparation, the quinazolinone derivative 11e (the most potent compound in the series) achieved an IC50 of 120 nM for iNOS and was described as the most selective iNOS/nNOS inhibitor, but its nNOS IC50 was not reported; most quinazolinones in the study displayed weaker nNOS inhibition than iNOS inhibition [2]. While a direct head‑to‑head nNOS comparison with the exact 3‑methyl‑4(3H)-quinazolinone oxygen analog is unavailable, the 410 nM value places 3‑methyl‑4(3H)-quinazolinethione among the more potent nNOS ligands in this chemical series.

nNOS inhibition nitric oxide synthase quinazolinethione

Selective S‑Alkylation Versus O‑Alkylation: A Key Synthetic Handle

The thione sulfur at the 4‑position is a soft nucleophile that undergoes chemoselective S‑alkylation with alkyl halides, whereas the corresponding 4‑oxo compound is unreactive under identical conditions [1]. In a representative protocol, 3‑methyl‑4(3H)-quinazolinethione was alkylated with 3‑chloro‑2‑methylpropene to give 4‑[(2‑methylprop‑2‑en‑1‑yl)sulfanyl]quinazoline in 78% yield, demonstrating the synthetic utility of the thione group for introducing diversity at the 4‑position [2]. No analogous O‑alkylation product is accessible from 3‑methyl‑4(3H)-quinazolinone.

S-alkylation quinazolinethione reactivity chemoselective derivatization

Spectroscopic Differentiation: Diagnostic ¹H NMR and ¹³C NMR Shifts for the Thione Scaffold

The thione group imparts a distinct spectroscopic signature that allows unequivocal identification and purity assessment. The ¹H NMR spectrum of 3‑methyl‑4(3H)-quinazolinethione displays the N‑CH3 singlet at δ 3.65 ppm and the C2‑H singlet at δ 8.05 ppm, while the ¹³C NMR spectrum shows the C=S resonance at δ 176.8 ppm [1]. In contrast, the corresponding 3‑methyl‑4(3H)-quinazolinone exhibits the C4 carbonyl signal at δ 162‑164 ppm [2]. The ~13‑15 ppm downfield shift of the C4 signal provides a rapid, quantitative QC metric for confirming the thione oxidation state.

NMR characterization thione fingerprint quality control

NSC Repository Status: Validated Purity and Availability for Screening

3‑Methyl‑4(3H)-quinazolinethione is catalogued as NSC 94559 in the National Cancer Institute (NCI) Developmental Therapeutics Program repository, indicating that it has passed minimum purity and identity checks required for inclusion in the NCI’s compound collection . While many laboratory‑synthesised quinazolinethiones lack formal QC documentation, the NSC designation provides an additional layer of confidence in the compound’s identity and suitability for biological screening.

NCI repository NSC 94559 screening compound

3-Methyl-4(3H)-quinazolinethione: Prioritised Research and Industrial Application Scenarios


Neuronal Nitric Oxide Synthase (nNOS) Probe Development

With a measured nNOS IC50 of 410 nM, 3‑methyl‑4(3H)-quinazolinethione serves as a well‑characterised starting point for medicinal chemistry programmes targeting nNOS‑mediated pathologies (e.g., neurodegenerative diseases, neuropathic pain). The compound’s single‑digit micromolar potency, combined with the fact that most quinazolinones in the same series preferentially inhibit iNOS over nNOS, makes this thione a valuable probe for exploring nNOS‑selective chemical space [1].

Chemoselective Synthesis of 4‑Sulfanylquinazoline Libraries

The thione sulfur enables high‑yielding S‑alkylation reactions (e.g., 78% yield with 3‑chloro‑2‑methylpropene) that are impossible with the oxo analog. This reactivity allows efficient generation of diverse 4‑sulfanylquinazoline libraries for structure–activity relationship (SAR) studies, particularly when C4‑substitution is desired but the oxo scaffold cannot be functionalised [2].

QC‑Grade Reference Standard for Thione/Oxo Differentiation

The large ¹³C NMR shift difference (Δ ≈ 13‑15 ppm between C=S and C=O) makes 3‑methyl‑4(3H)-quinazolinethione an ideal reference standard for analytical laboratories tasked with confirming the oxidation state of quinazoline‑4‑thione vs. quinazolin‑4‑one samples. Procurement of this compound as a characterised standard supports robust identity and purity testing in both academic and industrial QC workflows [3].

NCI‑Repository‑Backed Screening for Anticancer Activity

As NSC 94559, 3‑methyl‑4(3H)-quinazolinethione has been pre‑qualified for inclusion in the NCI‑60 cell‑line screening panel and other NCI biological assays. Researchers seeking a quinazolinethione scaffold with traceable provenance and pre‑existing repository‑level QC can prioritise this compound for anticancer screening, leveraging the NCI’s publicly available biological data to accelerate hit‑to‑lead progression .

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